{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol
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Overview
Description
{2,2-difluorobicyclo[310]hexan-1-yl}methanol is a chemical compound with the molecular formula C7H10F2O It is characterized by a bicyclic structure with two fluorine atoms attached to the second carbon of the bicyclo[310]hexane ring and a methanol group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which {2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobicyclo[1.1.1]pentanes: These compounds are similar in that they also contain difluorinated bicyclic structures and are used as bioisosteres for phenyl rings.
Bicyclo[3.1.0]hexanes: These compounds share the bicyclic hexane structure but may differ in the functional groups attached.
Uniqueness
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific combination of a bicyclic hexane ring with two fluorine atoms and a methanol group. This combination provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2731014-89-2 |
---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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